
1-(1-Aminobutan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with an appropriate aminobutyl reagent under controlled conditions. One common method includes the reductive amination of cyclohexanone with 1-aminobutan-2-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(1-Aminobutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the aminobutyl group.
1-Aminocyclohexane: Contains an amino group but lacks the hydroxyl group.
2-Aminobutanol: Contains an aminobutyl group but lacks the cyclohexane ring.
Uniqueness
1-(1-Aminobutan-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, an aminobutyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9(8-11)10(12)6-4-3-5-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
RRPKEVXNOPSWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


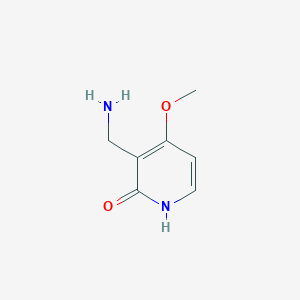
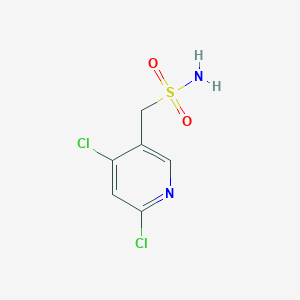
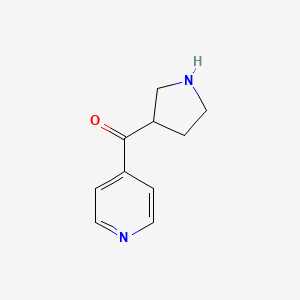
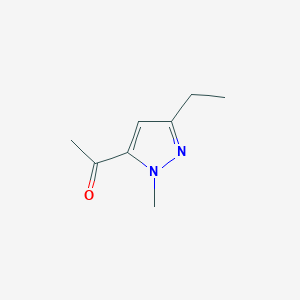
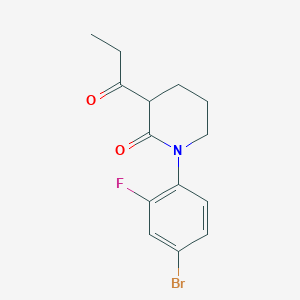
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)


![{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13261146.png)
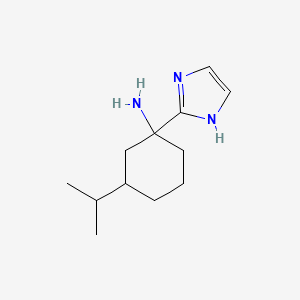

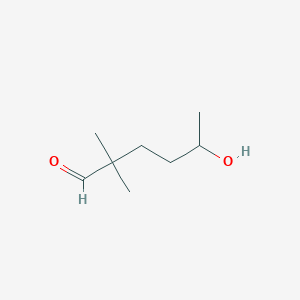
![9,9-Difluoro-2-aza-spiro[5.5]undecan-1-one](/img/structure/B13261166.png)
